molecular formula C19H14N6O2 B2522220 N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1796971-35-1

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2522220
CAS No.: 1796971-35-1
M. Wt: 358.361
InChI Key: NDKLBIPXHLTGPW-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound that features a tetrazole ring, a pyridine ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The tetrazole-containing intermediate can be coupled with a halogenated benzamide derivative using palladium-catalyzed cross-coupling reactions.

    Ether Formation: The pyridine ring can be introduced via nucleophilic substitution reactions to form the pyridin-2-yloxy group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions could target the nitro groups if present in intermediates.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially in the formation of the ether linkage.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide could have several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with tetrazole and pyridine rings can interact with enzymes or receptors, potentially inhibiting or activating them. The benzamide moiety might contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1H-tetrazol-1-yl)phenyl)benzamide: Lacks the pyridin-2-yloxy group.

    3-(Pyridin-2-yloxy)benzamide: Lacks the tetrazole ring.

    N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)aniline: Aniline instead of benzamide.

Uniqueness

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide is unique due to the combination of the tetrazole ring, pyridine ring, and benzamide moiety, which may confer specific biological activities and binding properties not seen in similar compounds.

Properties

IUPAC Name

3-pyridin-2-yloxy-N-[4-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O2/c26-19(22-15-7-9-16(10-8-15)25-13-21-23-24-25)14-4-3-5-17(12-14)27-18-6-1-2-11-20-18/h1-13H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKLBIPXHLTGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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